![molecular formula C17H19NO3S B5205911 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide, also known as HOT-7, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a crucial role in cell signaling and are involved in various physiological processes. 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has been found to be a potent ligand for the GPR35 receptor, which is involved in the regulation of immune responses and inflammation. 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has also been used in the study of other GPCRs, such as the dopamine receptors, and has been found to exhibit agonist or antagonist activity depending on the receptor subtype.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide involves its binding to specific receptors, such as GPCRs, and modulating their activity. The binding of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide to the GPR35 receptor has been found to activate intracellular signaling pathways, leading to the regulation of various physiological processes. The exact mechanism of action of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide on other receptors is still being studied and may involve different signaling pathways.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has been found to exhibit various biochemical and physiological effects, depending on the receptor subtype it binds to. For example, 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has been found to inhibit dopamine uptake in the brain, leading to an increase in dopamine levels and potential therapeutic applications in the treatment of Parkinson's disease. 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has also been found to modulate immune responses and inflammation through its binding to the GPR35 receptor.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. It can be used in low concentrations, which reduces the risk of toxicity and side effects. However, 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide. One potential direction is the development of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the study of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide in combination with other compounds, such as other GPCR ligands, to investigate potential synergistic effects. Finally, the study of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide in various disease models, such as Parkinson's disease and inflammatory disorders, may provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for specific receptors make it a valuable tool in the study of GPCRs and other physiological processes. While there are some limitations to its use, the future directions for the study of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide hold promise for the development of new therapeutic approaches.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide involves the reaction between 3,4-dimethoxybenzoyl chloride and 2-phenylthioethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide. This synthesis method has been optimized to provide a high yield of the compound and has been widely used in scientific research.
properties
IUPAC Name |
3,4-dimethoxy-N-(2-phenylsulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-9-8-13(12-16(15)21-2)17(19)18-10-11-22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIZUGYJHOVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[2-(phenylsulfanyl)ethyl]benzamide |
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